molecular formula C13H17NO3 B1400474 Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate CAS No. 1260673-29-7

Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate

Cat. No.: B1400474
CAS No.: 1260673-29-7
M. Wt: 235.28 g/mol
InChI Key: ICSNYEOMOVSDFC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetate is a chemical compound with the CAS Number: 1260673-29-7. It has a linear formula of C13H17NO3 and a molecular weight of 235.28 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H17NO3/c1-3-17-13(16)8-14-9(2)7-10-11(14)5-4-6-12(10)15/h7H,3-6,8H2,1-2H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid in physical form . It has a molecular weight of 235.28 and a linear formula of C13H17NO3 .

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetate and similar compounds have been studied for their involvement in various chemical reactions. For instance, they participate in regioselective addition reactions with aromatic amines, contributing to the field of organic synthesis (Koz’minykh et al., 2006).

2. Antimicrobial Applications

  • Research has been conducted to explore the antimicrobial properties of derivatives of this compound. Studies have shown that these derivatives exhibit significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Prasad, 2017); (Muralikrishna et al., 2014).

3. Anticancer Research

  • Compounds related to this compound have been evaluated for their potential in anticancer treatments. These studies include synthesis and evaluation of related compounds for their effectiveness against various cancer cell lines (Sharma et al., 2012).

4. Structural and Spectroscopic Analysis

  • Detailed structural and spectroscopic analyses of this compound and its derivatives have been carried out. These studies provide insights into the molecular structure and properties of these compounds, contributing to a better understanding of their chemical behavior (Baba et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , suggesting various measures to take in handling and storage, and in case of exposure.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, it can influence gene expression by binding to specific transcription factors or regulatory elements, thereby affecting the transcriptional activity of target genes. These cellular effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular mechanisms are crucial for understanding how the compound exerts its effects and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. These temporal effects are essential for understanding the compound’s potential therapeutic applications and its long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, while at higher doses, it may cause toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s biological activity changes significantly at certain dosage levels. These dosage effects are crucial for understanding the compound’s potential therapeutic applications and its safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting the overall metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its potential therapeutic applications and its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biological activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .

Properties

IUPAC Name

ethyl 2-(2-methyl-4-oxo-6,7-dihydro-5H-indol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)8-14-9(2)7-10-11(14)5-4-6-12(10)15/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSNYEOMOVSDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC2=C1CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In reaction vessel 1, potassium hydroxide (11.78 g, 10.0 g corrected for assay, 178 mmol)) was dissolved in water (72 mL) with stirring (highly exothermic) then the solution was cooled back to 20° C. 1,3-cyclohexanedione (20.0 g, 178 mmol) was added (exothermic addition) and the resulting dark red solution was stirred at 20° C. for 5 mins. Redistilled chloroacetone (18.9 g, 17.0 g corrected for assay, 184 mmol) was added in one portion, rinsing in with ethanol (18 mL) and the reaction mixture was stirred overnight at 20° C. The resulting solution of 2-(2-oxopropyl)cyclohexane-1,3-dione, volume 124 mL, was split into 4 equal portions. Glycine ethyl ester hydrochloride (6.85 g, 49.0 mmol), anhydrous sodium acetate (4.02 g, 49.0 mmol), water (26.5 mL) and ethanol (5.0 mL) were charged to reaction vessel 2 and stirring started. One portion of the solution of 2-(2-oxopropyl)cyclohexane-1,3-dione prepared above (31 mL) was then added to the contents of reaction vessel 2 with stirring and the resulting mixture was heated to 75° C., held at this temperature for 2 h, then cooled to 20° C. over 55 mins. After stirring overnight at 20° C., the solid was collected by filtration, washed with water (10 mL), tert-butyl methyl ether (2×10 mL) and then dried in vacuo 40° C. for 20 h to provide (2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)-acetic acid ethyl ester as a beige solid, 5.88 g (56.0% yield). MP 101.2 to 103.5° C. Assay by 1H-NMR 95.3% w/w. Purity by GC 99.25 area %.
Quantity
11.78 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Three
Quantity
6.85 g
Type
reactant
Reaction Step Four
Quantity
4.02 g
Type
reactant
Reaction Step Four
Name
Quantity
26.5 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
72 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate
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Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate
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Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate
Reactant of Route 4
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Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate
Reactant of Route 5
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Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate
Reactant of Route 6
Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate

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